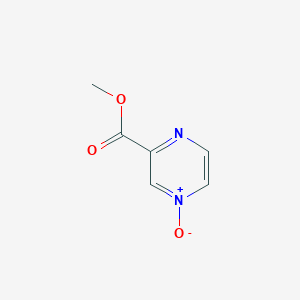![molecular formula C11H9BrFN3O2 B10798628 [1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate](/img/structure/B10798628.png)
[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-E-4 is a compound developed by the Open Source Malaria consortium as part of their Series 4 triazolopyrazines. These compounds have shown potent activity against the malaria parasite, Plasmodium falciparum, both in vitro and in vivo. The primary mechanism of action for these compounds is believed to be the inhibition of PfATP4, an essential ion pump in the parasite membrane that regulates intracellular sodium and hydrogen ion concentrations .
Preparation Methods
The synthetic routes for OSM-E-4 involve multiple steps, starting from commercially available starting materials. The preparation typically involves the formation of the triazolopyrazine core through cyclization reactions, followed by various functional group modifications to enhance the compound’s activity and selectivity. Industrial production methods for OSM-E-4 would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially through the use of continuous flow chemistry or other advanced manufacturing techniques .
Chemical Reactions Analysis
OSM-E-4 undergoes several types of chemical reactions, including:
Oxidation: OSM-E-4 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: OSM-E-4 can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
OSM-E-4 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazolopyrazines.
Biology: Investigated for its activity against Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its potential therapeutic applications in treating malaria and other parasitic diseases.
Industry: Potentially used in the development of new antimalarial drugs and other pharmaceuticals .
Mechanism of Action
The mechanism of action of OSM-E-4 involves the inhibition of PfATP4, a P-type sodium ATPase transporter in the membrane of Plasmodium falciparum. This inhibition disrupts the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The molecular targets and pathways involved include the binding of OSM-E-4 to the active site of PfATP4, preventing its normal function and causing an accumulation of sodium ions within the parasite .
Comparison with Similar Compounds
OSM-E-4 is part of the Series 4 triazolopyrazines, which includes several other compounds with similar structures and activities. Compared to other similar compounds, OSM-E-4 has shown higher potency and selectivity against Plasmodium falciparum. Similar compounds in this series include OSM-S-106 and other triazolopyrazine derivatives. The uniqueness of OSM-E-4 lies in its specific modifications that enhance its activity and reduce potential side effects .
Properties
Molecular Formula |
C11H9BrFN3O2 |
|---|---|
Molecular Weight |
314.11 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)triazol-4-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C11H9BrFN3O2/c12-5-11(17)18-7-9-6-16(15-14-9)10-3-1-8(13)2-4-10/h1-4,6H,5,7H2 |
InChI Key |
UNGOTBWYUGGCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798555.png)
![(5Z)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798567.png)



![(5Z)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798585.png)
![5-[[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798589.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798593.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798600.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798606.png)
![Methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798614.png)
![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798627.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
